6-amino-3-iodo-5-nitro-1H-pyridin-2-one
Description
Significance of the Pyridinone Scaffold in Chemical Sciences
The pyridinone ring system is considered a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in numerous FDA-approved drugs. This significance stems from its versatile chemical nature. The pyridinone core can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. nih.gov Furthermore, the scaffold's electronic properties can be readily modulated through substitution, allowing for the fine-tuning of a molecule's biological activity. nih.gov
Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.gov This wide range of biological effects underscores the importance of the pyridinone scaffold as a versatile template for the design and development of new therapeutic agents.
Role of Substituted Pyridinones in Advanced Organic Synthesis and Materials Design
In the realm of organic synthesis, substituted pyridinones are highly valued as versatile building blocks. Their functional groups provide multiple reaction sites for further chemical transformations, enabling the construction of complex molecular architectures. rsc.org The development of efficient synthetic methodologies for the preparation of substituted pyridinones is an active area of research, with a focus on regioselective functionalization. rsc.org
The application of substituted pyridinones extends beyond medicinal chemistry into the field of materials science. The inherent properties of the pyridinone ring, such as its ability to participate in hydrogen bonding and its electronic characteristics, make it an attractive component for the design of functional materials. Pyridine (B92270) derivatives, in general, are utilized in the creation of catalysts, ligands, and materials with specific optical and electronic properties. nih.govresearchgate.net While the direct application of 6-amino-3-iodo-5-nitro-1H-pyridin-2-one in materials science is not yet extensively documented, the broader class of substituted pyridinones holds promise for the development of novel polymers, dyes, and other advanced materials. mdpi.com
Research Context of this compound within Heterocyclic Chemistry
The study of this compound is firmly rooted in the field of heterocyclic chemistry, which explores the synthesis, properties, and applications of cyclic compounds containing atoms of at least two different elements in their rings. The presence of three distinct functional groups on the pyridinone core of this molecule—an electron-donating amino group, an electron-withdrawing nitro group, and a sterically demanding and synthetically versatile iodine atom—creates a rich platform for investigating fundamental principles of reactivity and selectivity in heterocyclic systems.
A particularly noteworthy area of research for a related, non-iodinated compound, 6-amino-5-nitropyridin-2-one, is its use as a synthetic nucleobase in an expanded genetic alphabet known as "hachimoji DNA". wikipedia.org In this system, it forms a base pair with 5-aza-7-deazaguanine. wikipedia.org While the direct involvement of the 3-iodo derivative in this specific application has not been reported, this context highlights the potential for highly substituted pyridinones to function as key components in synthetic biology and the design of novel informational polymers. The introduction of an iodine atom at the 3-position offers a handle for further chemical modification through cross-coupling reactions, potentially allowing for the attachment of other functional moieties and the exploration of new molecular designs within this research area.
The synthesis of iodinated heterocycles, including pyridones, is a topic of significant interest due to their utility as intermediates in the synthesis of more complex molecules. rsc.org The development of regioselective iodination methods is crucial for accessing specific isomers of these valuable compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 642460-96-6 |
| Molecular Formula | C₅H₄IN₃O₃ |
| Molecular Weight | 281.01 g/mol |
| Boiling Point | 273.5°C at 760 mmHg |
| Flash Point | 119.2°C |
| Density | 2.33 g/cm³ |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Exact Mass | 280.92974 u |
| Complexity | 314 |
Data sourced from chemical supplier information. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-iodo-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSCFDIDAMTMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457355 | |
| Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642460-96-6 | |
| Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Approaches for 6 Amino 3 Iodo 5 Nitro 1h Pyridin 2 One and Its Analogs
Established Synthetic Pathways for Pyridinone Ring Systems
The formation of the pyridinone ring is the foundational step in the synthesis of the target compound. Various methods have been developed for the construction of this heterocyclic system, with cyclocondensation reactions being among the most prevalent and versatile. nih.gov
Cyclocondensation Reactions in Pyridinone Formation
Cyclocondensation reactions offer a direct route to the pyridinone core by combining acyclic precursors. nih.gov These reactions typically involve the condensation of a 1,5-dicarbonyl compound or its synthetic equivalent with ammonia (B1221849) or a primary amine. baranlab.org A common strategy involves the reaction of β-keto amides which can undergo self-condensation to form polysubstituted 2-pyridones. This method is advantageous due to its mild reaction conditions and the use of readily available starting materials. researchgate.net
Another well-established approach is the reaction of enaminones with active methylene (B1212753) compounds like malononitrile (B47326). researchgate.net For instance, the reaction of enaminones with malononitrile in ethanol (B145695) at room temperature can efficiently produce substituted pyridin-2(1H)-ones in high yields. researchgate.net The versatility of these methods allows for the introduction of various substituents on the pyridinone ring by choosing appropriately substituted starting materials.
The general scheme for pyridinone formation via cyclocondensation can be summarized in the interactive table below.
| Precursor A | Precursor B | Catalyst/Conditions | Product |
| β-Keto amide | Self-condensation | Mild conditions | Polysubstituted 2-pyridone |
| Enaminone | Malononitrile | Ethanol, Room Temperature | Substituted pyridin-2(1H)-one |
| Dimethyl 3-oxopentanedioate | Primary amine & DMF-DMA | L-proline | 2-(1H)-pyridinone |
| Ethyl acetoacetate | Diethyl malonate | Aqueous ammonia | Ethyl 4-hydroxy-2-pyridinone-3-carboxylate |
DMF-DMA: N,N-dimethylformamide dimethyl acetal (B89532) nih.gov
Strategies for Introduction of Nitro and Amino Functionalities
The introduction of nitro and amino groups onto the pyridinone ring can be achieved through several synthetic strategies. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyridinone ring and can facilitate further functionalization. nih.gov
Nitration: The electrophilic nitration of pyridones is a common method for introducing a nitro group. nih.gov The position of nitration is directed by the existing substituents on the ring. For a 6-aminopyridin-2-one precursor, nitration would likely occur at the 3 or 5-position. The strong electron-donating effect of the amino group would direct the incoming nitro group to the ortho and para positions.
Amination: The amino group can be introduced either directly or by reduction of a nitro group.
Direct Amination: While less common, direct amination methods can be employed.
Reduction of Nitro Group: A more frequent approach is the reduction of a nitro-substituted pyridinone. This is a powerful and widely used transformation for introducing an amino group. acs.orgsci-hub.st A variety of reducing agents can be employed, with catalytic hydrogenation being a common choice. sci-hub.stnih.gov The chemoselectivity of the reduction is crucial, especially in the presence of other reducible functional groups. sci-hub.st
Regioselective Halogenation Techniques for Iodo-Pyridinone Synthesis
The introduction of an iodine atom at a specific position on the pyridinone ring requires regioselective halogenation techniques. The electronic nature of the substituents on the ring plays a critical role in directing the iodination. rsc.orgscispace.com
Sequential Halogenation Protocols
In a sequential approach, the pyridinone ring is first halogenated with a more reactive halogen, such as bromine, and then converted to the iodo-derivative via a Finkelstein-type reaction. scispace.com This method can offer good regiocontrol as the initial bromination can be directed by the existing functional groups.
Direct Iodination Methods and Regioselectivity Control
Direct iodination methods provide a more atom-economical route to iodo-pyridones. rsc.orgscispace.com A radical-based direct C-H iodination protocol has been developed for pyridones, which can lead to iodination at the C3 and C5 positions. rsc.orgscispace.com The regioselectivity of this reaction can be influenced by the reaction conditions and the substitution pattern of the pyridinone. For a 6-amino-5-nitro-1H-pyridin-2-one, the directing effects of the amino and nitro groups would need to be carefully considered to achieve selective iodination at the 3-position. The electron-donating amino group at position 6 and the electron-withdrawing nitro group at position 5 would both favor electrophilic substitution at the C3 position.
The following table summarizes different iodination approaches.
| Method | Reagents | Position of Iodination | Reference |
| Radical-based C-H Iodination | Radical initiator, Iodine source | C3 and C5 | rsc.orgscispace.com |
| Finkelstein Reaction | Bromo-pyridone, Iodide salt | Position of bromine | scispace.com |
Functionalization and Derivatization Strategies for 6-Amino-3-iodo-5-nitro-1H-pyridin-2-one
The presence of multiple functional groups—amino, iodo, and nitro—on the pyridinone ring of this compound offers numerous possibilities for further derivatization.
Amino Group: The 6-amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents.
Iodo Group: The 3-iodo substituent is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of analogs.
Nitro Group: The 5-nitro group can be reduced to an amino group, which can then be further functionalized. Alternatively, the strong electron-withdrawing nature of the nitro group activates the pyridinone ring for nucleophilic aromatic substitution reactions. nih.gov
The combination of these functional groups allows for a modular approach to the synthesis of a library of compounds based on the this compound scaffold.
Modification of Amino and Nitro Groups
The reactivity of the amino and nitro groups on the pyridin-2-one ring allows for a range of chemical modifications, including acylation, alkylation, and reduction. These transformations are crucial for modulating the electronic and steric properties of the molecule, which can significantly influence its biological activity and physicochemical characteristics.
Acylation and Alkylation of the Amino Group:
The primary amino group at the 6-position of the pyridin-2-one core is amenable to standard acylation and alkylation reactions. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar aminopyridine systems suggests that these transformations can be readily achieved. For instance, acylation can be performed using various acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. Similarly, alkylation can be carried out with alkyl halides or other electrophilic alkylating agents. These reactions would provide a straightforward route to a variety of N-substituted derivatives.
Reduction of the Nitro Group:
The selective reduction of the nitro group at the 5-position to an amino group is a key transformation that opens up further avenues for derivatization. A variety of reducing agents are available for this purpose, with the choice of reagent often dictated by the need for chemoselectivity to avoid the reduction of other functional groups present in the molecule. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. researchgate.net Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also widely employed. researchgate.net
The resulting 5,6-diamino-3-iodo-1H-pyridin-2-one is a valuable intermediate for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridin-2-ones, through condensation reactions with various one-carbon synthons like formic acid, orthoesters, or aldehydes.
A summary of potential modifications of the amino and nitro groups is presented in the table below.
| Modification Type | Reagents and Conditions | Potential Product |
| Acylation of Amino Group | Acetyl chloride, pyridine (B92270) | 6-Acetamido-3-iodo-5-nitro-1H-pyridin-2-one |
| Alkylation of Amino Group | Methyl iodide, K₂CO₃ | 3-Iodo-6-(methylamino)-5-nitro-1H-pyridin-2-one |
| Reduction of Nitro Group | Fe, CH₃COOH | 5,6-Diamino-3-iodo-1H-pyridin-2-one |
This table represents plausible transformations based on the general reactivity of analogous compounds, as specific experimental data for this compound is limited in the cited literature.
Utilization of the Iodo Substituent for Further Chemical Transformations
The carbon-iodine bond at the 3-position of the pyridin-2-one ring is a key site for the introduction of molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the formation of biaryl structures. The iodo substituent in this compound makes it an excellent substrate for such reactions. By reacting with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base, a wide range of 3-aryl or 3-heteroaryl derivatives can be synthesized. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Sonogashira Coupling:
The Sonogashira coupling reaction provides a direct method for the introduction of an alkynyl group at the 3-position. nih.gov This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov This methodology would allow for the synthesis of 3-alkynyl-6-amino-5-nitro-1H-pyridin-2-one derivatives, which can serve as precursors for further transformations or as final products with potential biological activities.
Heck Coupling:
The Heck coupling reaction enables the formation of a new carbon-carbon bond by reacting the iodo-substituted pyridinone with an alkene in the presence of a palladium catalyst and a base. This reaction would lead to the formation of 3-alkenyl derivatives, further expanding the chemical space accessible from the starting material.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While the starting material already contains an amino group, this reaction could be employed on a protected derivative or a related halo-pyridone to introduce a variety of primary or secondary amines at the 3-position.
The table below summarizes the potential palladium-catalyzed cross-coupling reactions for the derivatization of the iodo substituent.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-6-amino-5-nitro-1H-pyridin-2-one |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-6-amino-5-nitro-1H-pyridin-2-one |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-Alkenyl-6-amino-5-nitro-1H-pyridin-2-one |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-(Substituted-amino)-6-amino-5-nitro-1H-pyridin-2-one |
This table illustrates potential applications of common cross-coupling reactions. Specific conditions would require experimental optimization for the this compound substrate.
Chemical Reactivity and Reaction Mechanism Studies of 6 Amino 3 Iodo 5 Nitro 1h Pyridin 2 One
Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Core
The pyridinone ring in 6-amino-3-iodo-5-nitro-1H-pyridin-2-one is generally electron-deficient due to the presence of the nitro group and the carbonyl functionality. This inherent electronic nature makes electrophilic aromatic substitution challenging. The amino group, a strong activating group, directs electrophiles to the ortho and para positions. However, in this specific molecule, the position ortho to the amino group is occupied by the nitro group, and the other ortho position is part of the pyridinone ring nitrogen. The position para to the amino group is substituted with the carbonyl of the pyridinone ring. Therefore, traditional electrophilic substitution reactions on the ring are not expected to be favorable.
Conversely, the electron-deficient nature of the ring, heightened by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The iodo group at the C3 position is a potential leaving group for such reactions. However, the position of the iodo group is not classically activated for SNAr by the nitro group (which is meta to it). Kinetic studies on substituted nitropyridines have shown that the rate of SNAr reactions is highly dependent on the position of the activating nitro group relative to the leaving group. For instance, studies on 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines have demonstrated that the reaction proceeds via a standard SNAr mechanism, with the rate-determining step being the initial nucleophilic attack. researchgate.netresearchgate.net While no direct kinetic data exists for this compound, it can be inferred that nucleophilic substitution at the C3 position would be slow without further activation.
The C-I bond, however, is a prime site for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are highly effective for aryl iodides. These reactions proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a low-valent palladium complex, followed by transmetalation (for Suzuki) or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the catalyst. Given the prevalence and versatility of these reactions, the iodine atom at the C3 position represents a key handle for the elaboration of the this compound scaffold.
Table 1: Potential Cross-Coupling Reactions at the C3 Position
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | C-N |
| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | C-C (alkenyl) |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | C-C (alkynyl) |
Reductive and Oxidative Transformations of Nitro and Amino Functions
The nitro and amino groups on the pyridinone ring are amenable to a variety of reductive and oxidative transformations, respectively. The selective transformation of one group in the presence of the other, as well as the iodo substituent, is a key synthetic challenge.
The reduction of the aromatic nitro group to an amino group is a common and well-established transformation. A wide array of reagents can accomplish this, with varying degrees of chemoselectivity. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly effective. However, these conditions can also lead to hydrodeiodination (loss of the iodine atom). Milder reducing agents or those with different mechanisms are often preferred to preserve the C-I bond. Metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are classic examples of reagents that can selectively reduce a nitro group in the presence of aryl halides.
Conversely, the amino group can be oxidized. The oxidation of an aromatic amino group to a nitro group is a more challenging transformation that often requires strong oxidizing agents. Reagents like trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, can effect this transformation. However, the presence of other oxidizable sites on the molecule, including the pyridinone ring itself, could lead to side reactions. A kinetic study on the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid indicated that the reaction mechanism involves a nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net The pH of the medium was found to significantly influence the reaction rate, with different protonated forms of the substrate and the oxidizing agent exhibiting different reactivities. researchgate.net
Table 2: Potential Reagents for Selective Functional Group Transformation
| Transformation | Functional Group | Reagent/Conditions | Potential Outcome | Notes on Selectivity |
|---|---|---|---|---|
| Reduction | Nitro (-NO₂) | Fe/AcOH or SnCl₂/HCl | Amino (-NH₂) | Generally preserves C-I bond. |
| Reduction | Nitro (-NO₂) | H₂, Pd/C | Amino (-NH₂) | Risk of hydrodeiodination. |
| Oxidation | Amino (-NH₂) | CF₃CO₃H | Nitro (-NO₂) | Harsh conditions, potential for side reactions. |
Biocatalytic Approaches to Pyridinone Functionalization
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for functional group transformations. For this compound, enzymes such as nitroreductases and monoamine oxidases could potentially be employed for the selective modification of the nitro and amino groups.
Nitroreductases (NTRs) are flavin-dependent enzymes that catalyze the reduction of nitroaromatic compounds to the corresponding amines, often with high chemoselectivity. wikipedia.orgnih.gov These enzymes are particularly attractive because they operate under mild, aqueous conditions and can tolerate a wide range of other functional groups, potentially leaving the iodo substituent intact. Studies on the biocatalytic reduction of nitropyridines have shown that nitroreductases can effectively catalyze this transformation. acs.orgresearchgate.net The reaction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. The efficiency and selectivity of the reduction can be influenced by the specific nitroreductase used, the cofactor regeneration system, and the reaction conditions. researchgate.netacs.org
For the oxidation of the amino group, monoamine oxidases (MAOs) could be considered. MAOs are flavoenzymes that catalyze the oxidative deamination of amines. mdpi.com While their natural substrates are typically neurotransmitters, engineered MAOs have been developed with broader substrate scopes. nih.govnih.gov The application of MAOs could potentially lead to the oxidation of the amino group, although the specific reactivity towards a substituted aminopyridinone would need to be experimentally determined. The substrate specificity of MAOs is a critical factor, and studies on various substituted pyridines have shown that the electronic and steric properties of the substrate influence its interaction with the enzyme's active site. nih.govmdpi.com
Investigating Reaction Kinetics and Thermodynamic Parameters
While no specific experimental kinetic or thermodynamic data for this compound has been reported, insights can be drawn from studies on related pyridinone systems and through computational chemistry.
The kinetics of nucleophilic substitution reactions on the pyridinone ring would be influenced by the electronic effects of the substituents. libretexts.orglibretexts.orgwikipedia.orgyoutube.com The nitro group significantly lowers the energy of the Meisenheimer complex intermediate in SNAr reactions, thereby increasing the reaction rate. However, its meta position relative to the iodo group in the target molecule diminishes this effect. Computational studies using Density Functional Theory (DFT) can be employed to calculate the activation barriers for proposed reaction pathways and to predict the regioselectivity of nucleophilic attack. researchgate.netresearchgate.netiaea.orgacs.orgnih.govmdpi.comrsc.orgacs.org Such studies on substituted pyridines have successfully rationalized experimental observations of reactivity. researchgate.netresearchgate.net
The thermodynamics of the system are largely governed by the stability of the pyridinone tautomer. 2-Pyridones exist in equilibrium with their 2-hydroxypyridine (B17775) tautomers. Extensive experimental and computational studies have shown that the position of this equilibrium is highly dependent on the solvent and the substitution pattern on the ring. nih.govresearchgate.netwikipedia.orgwayne.edu In polar, protic solvents like water, the pyridone form is generally favored, while non-polar solvents can favor the hydroxypyridine form. nih.govwikipedia.org For this compound, the presence of the amino and nitro groups, which can participate in hydrogen bonding and resonance stabilization, would be expected to influence the tautomeric equilibrium. DFT calculations can provide reliable estimates of the relative energies of the tautomers and the energy barrier for their interconversion. nih.govresearchgate.net
Structure Activity Relationship Sar and Structural Modification Impact on Functional Attributes
Elucidation of Key Structural Elements Governing Molecular Interactions
The foundational structure of 6-amino-3-iodo-5-nitro-1H-pyridin-2-one is the pyridin-2-one ring, a heterocyclic motif known for its presence in numerous biologically active compounds. nih.govfrontiersin.org The key structural elements that dictate its molecular interactions are the substituents at the C3, C5, and C6 positions: the iodo, nitro, and amino groups, respectively.
The pyridin-2-one core itself possesses distinct electronic characteristics, with the C3 and C5 positions being generally more electron-rich and the C4 and C6 positions more electron-deficient. rsc.org The substituents on the target molecule significantly modulate this electronic landscape. The amino group at the C6 position is a strong electron-donating group, which increases the electron density of the ring system. Conversely, the nitro group at the C5 position is a powerful electron-withdrawing group. This "push-pull" arrangement between the C6-amino and C5-nitro groups creates a significant dipole moment across this part of the molecule, enhancing its potential for strong electrostatic and dipole-dipole interactions with biological targets.
The pyridin-2-one ring also features a lactam group (-C(O)-NH-), which is a key site for hydrogen bonding. The exocyclic amino group at C6 can act as a hydrogen bond donor, while the oxygen of the carbonyl group and the nitrogen of the nitro group can serve as hydrogen bond acceptors. This is exemplified by the related compound, 6-amino-5-nitropyridin-2-one, which functions as a nucleobase in hachimoji DNA, forming specific hydrogen bonds. wikipedia.org
The iodine atom at the C3 position introduces both steric bulk and the capacity for halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. researchgate.net The presence of iodine at the electron-rich C3 position can influence the compound's binding orientation and selectivity. rsc.org
Impact of Substituent Variation on Molecular Recognition and Binding Patterns
The specific substituents of this compound are crucial for its molecular recognition and binding patterns. Variation of these substituents would be expected to have a profound impact on its biological activity.
The Amino Group (C6): The primary amino group is a critical hydrogen bond donor. Its position adjacent to the endocyclic nitrogen and the nitro group allows for specific hydrogen bonding patterns. Alteration or removal of this group would likely disrupt key interactions with a target receptor. The amino nitrogen itself can also, under certain circumstances, act as a hydrogen bond acceptor. nih.gov
The Nitro Group (C5): The nitro group's strong electron-withdrawing nature not only influences the electronic distribution of the ring but also serves as a potent hydrogen bond acceptor. Its presence is essential for the aforementioned "push-pull" electronic effect. Replacing it with a weaker electron-withdrawing group or an electron-donating group would fundamentally alter the molecule's electrostatic potential and its ability to interact with electron-deficient pockets in a receptor.
The Iodo Group (C3): The iodine atom at C3 provides a significant steric presence that can influence the compound's conformational preferences and how it fits into a binding site. nih.gov Its ability to form halogen bonds can provide an additional, directional interaction that contributes to binding affinity and selectivity. researchgate.net Replacing iodine with other halogens (e.g., bromine or chlorine) would alter the strength of the halogen bond and the steric bulk, providing a means to fine-tune the interaction. For instance, a pyridone-based MET inhibitor has been identified that contains a 2-amino-3-iodopyridin-4-yl-oxy fragment, underscoring the potential role of this substitution pattern in kinase inhibition. nih.gov
The following table summarizes the potential impact of substituent variations on molecular interactions:
| Substituent | Position | Key Role in Molecular Interaction | Predicted Impact of Variation |
| Amino | C6 | Hydrogen bond donor, electron donation | Altered hydrogen bonding capacity, modified electronic properties |
| Nitro | C5 | Hydrogen bond acceptor, electron withdrawal | Changes in electrostatic potential and hydrogen bonding |
| Iodo | C3 | Steric bulk, halogen bonding | Modified binding orientation and affinity, altered selectivity |
| Carbonyl Oxygen | C2 | Hydrogen bond acceptor | Disruption of key hydrogen bonds |
| Ring Nitrogen | N1 | Hydrogen bond donor/acceptor (in tautomeric forms) | Changes in tautomeric equilibrium and hydrogen bonding potential |
Design Principles for Modulating Compound Reactivity and Selectivity through Structural Diversification
Based on the understanding of the SAR of this compound, several design principles can be proposed to modulate its reactivity and selectivity.
Modulating Electronic Properties: The electronic nature of the pyridin-2-one ring can be fine-tuned by replacing the nitro group with other electron-withdrawing groups of varying strengths (e.g., cyano, sulfonyl). This would allow for a systematic investigation of the optimal electronic profile for a given biological target. Similarly, modification of the amino group (e.g., alkylation) would alter its electron-donating ability.
Optimizing Steric and Halogen Bonding Interactions: The iodo group at C3 can be replaced with other halogens to probe the importance of halogen bonding and steric effects. Furthermore, introducing other bulky substituents at this position could be used to explore different binding pockets of a target. The regioselective iodination of pyridones is a known synthetic transformation, allowing for the introduction of iodine at specific positions to enhance bioactivity. rsc.orgnih.gov
Enhancing Hydrogen Bonding Networks: The hydrogen bonding capabilities can be modified by N-alkylation of the pyridin-2-one ring or the C6-amino group. This would also impact the compound's solubility and membrane permeability. Introducing additional hydrogen bond donors or acceptors at other positions of the ring could also lead to new interactions with a target.
The table below outlines some potential structural modifications and their intended effects on the compound's properties:
| Modification Strategy | Target Substituent/Position | Desired Effect |
| Varying electron-withdrawing strength | Nitro group at C5 | Modulate electrostatic interactions and reactivity |
| Halogen substitution | Iodo group at C3 | Fine-tune halogen bonding and steric fit |
| Alkylation | Amino group at C6 or Ring Nitrogen at N1 | Alter hydrogen bonding and lipophilicity |
| Introduction of new functional groups | C4 position | Explore new binding interactions and improve selectivity |
| Ring fusion | Pyridin-2-one core | Introduce conformational rigidity |
Advanced Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Stability Analysis
Density Functional Theory (DFT) serves as a fundamental method for investigating the electronic properties of molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a detailed understanding of the molecule's electronic structure, stability, and reactivity can be achieved.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.
For 6-amino-3-iodo-5-nitro-1H-pyridin-2-one, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridinone ring, while the LUMO would likely be concentrated on the electron-withdrawing nitro group. The precise energy values and the HOMO-LUMO gap would need to be calculated to quantify its reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Expected Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 to -7.5 |
| LUMO Energy | ~ -2.5 to -3.5 |
Note: The values in this table are estimations based on similar compounds and require actual DFT calculations for verification.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and intramolecular charge transfer (ICT) within a molecule. This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. In this compound, significant charge transfer is anticipated from the electron-donating amino group to the electron-withdrawing nitro group, mediated through the π-system of the pyridine (B92270) ring. The presence of the iodine atom would also influence the electronic landscape through its inductive and potential halogen bonding capabilities.
Molecular Electrostatic Potential Surfaces (MEPS) provide a visual representation of the charge distribution around a molecule. This mapping is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. In the MEPS map of this compound, the most negative potential (typically colored red) is expected to be located around the oxygen atoms of the nitro group and the carbonyl group, indicating these are sites for electrophilic attack. Conversely, the regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic interactions.
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the frontier molecular orbitals, a range of quantum chemical descriptors and reactivity indices can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability.
Global reactivity parameters, derived from the HOMO and LUMO energies, offer further insights into the chemical behavior of the molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Table 2: Definitions and Significance of Global Reactivity Parameters
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
A comprehensive DFT study on this compound would provide the necessary data to populate these tables and offer a robust, scientifically grounded understanding of this compound's chemical nature.
Theoretical Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Theoretical methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of organic molecules. These calculations typically involve the determination of parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of these parameters helps in assessing the potential of a compound as an NLO material.
For instance, theoretical studies on various organic compounds, including pyridine derivatives, have successfully predicted their NLO response. Such studies often compare the calculated hyperpolarizability of a novel compound with that of a standard NLO material like urea (B33335) to evaluate its potential. Despite the existence of these computational techniques, specific theoretical investigations into the non-linear optical properties of this compound are not available in the reviewed literature. Therefore, no quantitative data on its dipole moment, polarizability, or hyperpolarizability can be presented.
Molecular Docking Simulations for Interaction Mechanism Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand the interaction between a ligand and its protein target. The binding affinity, typically expressed as a binding energy score, indicates the strength of the interaction.
Numerous studies have successfully used molecular docking to investigate the interaction of various pyridine derivatives with biological targets. These simulations provide valuable insights into the binding modes and potential biological activity of the compounds. However, specific molecular docking studies for this compound against any particular protein target have not been reported in the available scientific literature. Consequently, there is no data on its binding affinity, interaction mechanisms, or potential biological targets to present.
Isomer Stability and Tautomerism Investigations
The stability of different isomers and tautomers of a compound is a critical aspect of its chemical behavior. Computational methods, such as DFT, are instrumental in determining the relative energies of various tautomeric forms and isomers. These calculations can predict the most stable form of a molecule in the gas phase or in different solvents.
The pyridin-2-one ring, present in the subject compound, can theoretically exist in different tautomeric forms, such as the keto (pyridin-2-one) and enol (pyridin-2-ol) forms. The substituents on the ring can influence the relative stability of these tautomers. While computational studies on the tautomerism of other substituted pyridines and related heterocyclic systems are documented, a specific theoretical investigation into the isomer and tautomeric stability of this compound is absent from the surveyed literature. As a result, there is no computational data available to compare the relative stabilities of its potential isomers or tautomers.
Spectroscopic Characterization Methodologies and Data Interpretation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of 6-amino-3-iodo-5-nitro-1H-pyridin-2-one, one would expect to observe distinct signals corresponding to the different protons in the molecule. The proton on the pyridine (B92270) ring (at C4) would likely appear as a singlet in the aromatic region of the spectrum. The protons of the amino group (-NH₂) and the amide proton (-NH-) would also produce signals, which are often broader and their chemical shifts can be sensitive to the solvent and concentration. The position of these peaks provides information about the electronic environment of the protons.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals would be anticipated, one for each carbon atom in the pyridinone ring. The carbonyl carbon (C2) would typically resonate at the lowest field (highest ppm value). The chemical shifts of the other carbons would be influenced by the attached substituents (iodo, nitro, and amino groups), providing critical data for confirming the substitution pattern on the ring.
While these techniques are standard for structural confirmation, specific, publicly available, peer-reviewed ¹H and ¹³C NMR data for this compound could not be located in the conducted literature search.
Hypothetical ¹H and ¹³C NMR Data No experimental data found in the searched literature.
| Technique | Expected Signals | Observed Data |
|---|---|---|
| ¹H NMR | -NH, -NH₂, C4-H | Data not available |
| ¹³C NMR | C2, C3, C4, C5, C6 | Data not available |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include N-H stretching vibrations for the amino (-NH₂) and amide (-NH) groups, a strong C=O stretching band for the pyridinone carbonyl group, and characteristic stretches for the C-N, C-I, and N-O (from the nitro group) bonds. The precise frequencies of these vibrations can offer insights into the bonding and molecular environment.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be useful for observing vibrations of the pyridinone ring and the C-I bond.
A definitive analysis based on experimental IR and Raman spectra is not possible, as specific data for this compound is not present in the available literature.
Expected Vibrational Frequencies No experimental data found in the searched literature.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Data |
|---|---|---|---|
| N-H (Amine/Amide) | Stretching | 3200-3500 | Data not available |
| C=O (Amide) | Stretching | 1650-1700 | Data not available |
| N-O (Nitro) | Asymmetric/Symmetric Stretching | 1500-1570 / 1300-1370 | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is useful for characterizing compounds with chromophores (light-absorbing groups). The highly conjugated pyridinone ring system, along with the nitro and amino substituents, constitutes a significant chromophore in this compound. Therefore, it is expected to exhibit distinct absorption maxima (λmax) in the UV-Vis region, corresponding to π-π* and n-π* electronic transitions. However, specific experimental UV-Vis absorption data for this compound could not be sourced from the reviewed literature.
Mass Spectrometry (MS and HR-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.
Mass Spectrometry (MS) : In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight. The fragmentation pattern would show peaks corresponding to the loss of various fragments, such as the nitro group (NO₂), iodine (I), or carbon monoxide (CO), which can help to piece together the molecular structure.
High-Resolution Mass Spectrometry (HR-MS) : HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule and its fragments. For this compound (C₅H₄IN₃O₃), the exact mass would be calculated and compared to the experimentally measured value to unequivocally confirm its chemical formula. lookchem.com
Publicly accessible MS or HR-MS data specifically for this compound were not found in the conducted search.
Mass Spectrometry Data No experimental data found in the searched literature.
| Technique | Information Provided | Expected Value (for C₅H₄IN₃O₃) | Observed Data |
|---|---|---|---|
| MS | Molecular Weight | ~281.01 g/mol | Data not available |
| HR-MS | Exact Mass [M+H]⁺ | 281.9373 | Data not available |
Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Stability Profiling
Thermal analysis techniques are used to study the effect of heat on a material.
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram of this compound would indicate its decomposition temperature and reveal any mass loss events, such as the loss of volatile fragments, providing insight into its thermal stability.
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve can identify thermal events such as melting, crystallization, and decomposition. For this compound, DSC would determine its melting point and provide information on its thermal stability and potential phase transitions.
No experimental TGA or DSC data for this compound could be located in the surveyed scientific literature.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Precursor for Biologically Active Molecules
The 6-amino-3-iodo-5-nitro-1H-pyridin-2-one scaffold is a valuable precursor for the synthesis of biologically active molecules. The pyridinone core is a recognized pharmacophore found in various approved drugs. nih.gov Nitropyridine derivatives, in particular, are well-established as convenient and readily available starting materials for a wide array of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.com
The synthetic utility of this compound is enhanced by its distinct functional groups:
The Nitro Group: Can be readily reduced to an amino group, creating a diamino-substituted pyridine (B92270). This new functionality opens pathways for the construction of fused heterocyclic systems or for introducing new substituents. mdpi.com
The Iodine Atom: Serves as an excellent handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide range of aryl, alkyl, and other groups to tailor the molecule's properties.
The Amino Group: Can be acylated, alkylated, or otherwise modified to explore structure-activity relationships (SAR) in drug discovery programs.
This combination of reactive sites makes the molecule an ideal starting point for creating libraries of complex compounds for screening against various therapeutic targets. For example, related 6-amino-2-pyridone structures have been investigated for their anticancer properties. chemrxiv.org
Building Block in the Synthesis of Diverse Heterocyclic Compounds
The structural framework of this compound is primed for elaboration into more complex heterocyclic systems. Fused pyridine rings are of considerable interest due to their prevalence in biologically active compounds. researchgate.netmdpi.com The strategic placement of the amino and nitro groups facilitates cyclization reactions to form fused bicyclic and polycyclic systems.
For instance, reduction of the nitro group to an amine yields a 3-iodo-5,6-diamino-1H-pyridin-2-one intermediate. This ortho-diamine is a classic precursor for forming five- or six-membered heterocyclic rings fused to the pyridine core. Condensation with appropriate reagents can lead to the synthesis of:
Pyridotriazoles: By reaction with nitrous acid.
Pyridoimidazoles: By reaction with aldehydes or carboxylic acids.
Pyridopyrazines: By reaction with α-dicarbonyl compounds.
These resulting fused heterocyclic systems are common motifs in medicinal chemistry, and their synthesis from a versatile starting material like this compound is of significant interest. mdpi.com
Integration into Fragment-Based Drug Design Strategies
Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery that involves screening small, low-complexity molecules ("fragments") that bind weakly to a biological target and then growing or combining them to produce high-affinity leads. youtube.com The pyridinone scaffold is well-suited for this approach as it can serve as a hydrogen bond donor and acceptor, interacting with key residues in protein active sites, such as the hinge region of kinases. nih.gov
The 3-aminopyridin-2-one substructure, present in the title compound, has been successfully employed in fragment libraries to identify inhibitors of therapeutic targets like Aurora and MPS1 kinases. nih.gov this compound can be considered a decorated fragment. It possesses the core pyridinone scaffold for target binding and offers three distinct vectors (iodo, nitro, and amino groups) for chemical elaboration to improve potency and selectivity. nih.gov The iodine atom is particularly useful for "fragment growing," allowing for the systematic exploration of adjacent binding pockets through well-established cross-coupling chemistry.
Potential in Biomolecular Mimicry and Modified Nucleotide Design
Pyridinone derivatives have demonstrated significant potential as mimics of biological molecules, particularly nucleobases. A notable example is the closely related compound 6-amino-5-nitropyridin-2-one (which lacks the iodine atom), a key component of a synthetic genetic system known as "hachimoji DNA". wikipedia.org In this eight-letter DNA system, it acts as an unnatural nucleobase that pairs specifically with another synthetic base, 5-aza-7-deazaguanine. wikipedia.org
This precedent strongly suggests that this compound could also function as a biomimetic nucleobase. The core structure has the hydrogen-bonding pattern necessary for base pairing, while the iodine atom at the 3-position provides a unique chemical handle. This handle could be used for several purposes:
Attachment to a sugar-phosphate backbone to create modified DNA or RNA strands.
Introduction of reporter groups like fluorophores or biotin (B1667282) for diagnostic and research applications.
Cross-linking to other molecules to probe nucleic acid interactions.
The ability of this scaffold to be incorporated into nucleic acid structures opens up possibilities in synthetic biology, diagnostics, and materials science.
Applications in Novel Material Development and Functional Polymers
The applications of pyridine derivatives extend beyond medicine into materials science, where they are used in dyes, catalysts, and functional polymers. nih.govmdpi.com The unique electronic and structural features of this compound make it a candidate for incorporation into novel materials.
The combination of electron-donating (amino) and electron-withdrawing (nitro) groups on the pyridinone ring suggests potential for interesting photophysical properties, such as nonlinear optical activity or use as a solvatochromic dye. Furthermore, the multiple reactive sites (amino and iodo groups) allow the molecule to be used as a monomer or a cross-linking agent in polymerization reactions. Incorporating this unit into a polymer backbone could create functional materials with tailored properties, such as:
Smart Polymers: Materials that respond to specific chemical or biological stimuli, leveraging the nucleobase-mimicking character of the pyridinone core.
Catalytic Materials: Where the pyridine nitrogen and other functional groups can coordinate with metal ions to form catalytic centers.
Three-Dimensional Frameworks: The hydrogen-bonding capabilities of the molecule could be used to direct the self-assembly of ordered, porous structures. researchgate.net
The versatility of this compound makes it a promising platform for the development of next-generation functional materials.
Future Research Directions and Translational Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The future development of applications for 6-amino-3-iodo-5-nitro-1H-pyridin-2-one hinges on the availability of efficient and environmentally benign synthetic methodologies. Current approaches to constructing substituted pyridinone rings often rely on multi-step sequences that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Future research should prioritize the development of more sustainable and efficient synthetic routes.
Key areas of focus include:
One-Pot and Tandem Reactions: Designing multi-component reactions where several bond-forming events occur in a single reaction vessel can significantly improve efficiency by reducing the number of isolation and purification steps. researchgate.netrsc.orgorganic-chemistry.org The development of a one-pot synthesis starting from simple, readily available precursors would be a significant advancement.
Green Chemistry Approaches: The principles of green chemistry should guide the selection of solvents, reagents, and catalysts. This includes exploring the use of water as a solvent, employing biodegradable catalysts, and minimizing the use of protecting groups. acsgcipr.org The use of natural product-derived catalysts, for instance, has shown promise in the synthesis of other amino-substituted pyridones. rsc.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated, scalable production. nih.govresearchgate.netmdpi.com Developing a flow-based synthesis for this compound could enable its production on a larger scale for more extensive investigation.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer high selectivity and milder reaction conditions. ukri.org Future research could explore the potential of engineered enzymes for the amination, nitration, or iodination of a pyridinone precursor.
| Synthetic Strategy | Advantages | Relevant Research Areas |
| One-Pot Synthesis | Increased efficiency, reduced waste, time and cost savings. | Multi-component reactions, tandem catalysis. |
| Green Chemistry | Environmentally friendly, safer processes, use of renewable resources. | Aqueous synthesis, biodegradable catalysts, atom economy. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Microreactor technology, process automation. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme engineering, biocatalytic retrosynthesis. |
Exploration of Novel Reaction Pathways and Catalytic Systems
The existing functional groups on this compound provide a rich platform for exploring novel reaction pathways and catalytic systems to generate a diverse range of derivatives.
Future research in this area should investigate:
Photoredox Catalysis: This emerging field utilizes visible light to initiate single-electron transfer processes, enabling unique bond formations under mild conditions. charnwooddiscovery.comnih.gov Photoredox catalysis could be employed for the functionalization of the pyridine (B92270) ring or for cross-coupling reactions at the iodo-position.
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach to introduce new substituents. researchgate.net Exploring transition-metal-catalyzed C-H activation at the available positions on the pyridinone ring could lead to novel derivatives that are difficult to access through traditional methods.
Advanced Catalytic Systems: The development of novel transition-metal catalysts or organocatalysts could enable more selective and efficient transformations of the existing functional groups. For instance, new catalytic systems could be explored for the selective reduction of the nitro group or for cross-coupling reactions involving the amino group.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding synthetic efforts and accelerating the discovery of new functional derivatives.
For this compound, future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. nih.govresearchgate.net This can provide insights into the regioselectivity of further functionalization and help in designing molecules with desired electronic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a particular biological activity is identified for derivatives of this compound, QSAR models can be developed to correlate structural features with that activity. nih.govresearchgate.netresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, prioritizing synthetic targets.
Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding modes of derivatives to specific biological targets, such as enzymes or receptors. frontiersin.orgorientjchem.orgmdpi.comnih.gov This can aid in the rational design of more potent and selective inhibitors.
| Computational Method | Application | Potential Insights |
| DFT | Electronic structure, reactivity prediction. | Regioselectivity, reaction mechanisms, spectroscopic properties. |
| QSAR | Correlation of structure with biological activity. | Predictive models for activity, identification of key structural features. |
| Molecular Docking | Prediction of binding to biological targets. | Binding modes, rational drug design, lead optimization. |
Expanding the Scope of Derivatization for Tailored Functionalities
The trifunctional nature of this compound offers a multitude of possibilities for derivatization to tailor its properties for specific applications.
Future synthetic work should explore:
Modification of the Amino Group: The amino group can be acylated, alkylated, or used as a handle for the introduction of larger and more complex moieties. These modifications can significantly impact the molecule's solubility, lipophilicity, and biological activity.
Reactions at the Iodo-Position: The iodine atom is a versatile functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of aryl, alkynyl, and amino substituents, respectively.
Transformation of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. magritek.com This opens up another avenue for creating a diverse library of compounds with different electronic and steric properties. The nitro group itself can also influence the reactivity of the pyridone ring in cycloaddition reactions. nih.gov
Synergistic Approaches Combining Synthetic Chemistry with Advanced Characterization Techniques
A synergistic approach that combines innovative synthetic strategies with advanced analytical techniques is crucial for the unambiguous characterization of new derivatives and for gaining a deeper understanding of their properties.
Future research should integrate:
In-situ Reaction Monitoring: Techniques such as ReactIR and process NMR can provide real-time information about reaction kinetics and the formation of intermediates, facilitating rapid reaction optimization.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) are essential for the complete structural elucidation of complex derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry and offers valuable insights into the solid-state packing and intermolecular interactions of the synthesized compounds. nih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of new molecules. acs.org Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns and aid in structure elucidation.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules with tailored functionalities for a wide range of applications.
Q & A
Q. What are the recommended synthetic routes for 6-amino-3-iodo-5-nitro-1H-pyridin-2-one, and what challenges arise during its purification?
- Methodology :
- Synthesis : Begin with a pyridin-2-one scaffold. Introduce the nitro group via nitration (e.g., using HNO₃/H₂SO₄ at controlled temperatures to avoid over-nitration). Iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) under acidic conditions, leveraging the directing effects of the keto group . The amino group may be introduced via reduction of a nitro precursor (if staged) or through nucleophilic substitution of a halogen (e.g., using NH₃ under high pressure).
- Purification Challenges : Polar functional groups (nitro, amino) complicate crystallization. Use gradient column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization in mixed solvents (e.g., EtOH/H₂O). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?
- Methodology :
- ¹H NMR : Expect deshielded aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent protons; δ 6.5–7.5 ppm for the amino group).
- ¹³C NMR : Nitro-substituted carbons appear at δ 140–150 ppm; the carbonyl (C=O) resonates at δ 160–170 ppm.
- IR : Strong stretches for nitro (1520–1350 cm⁻¹ asymmetric/symmetric) and amino (3350–3300 cm⁻¹ N-H).
- Mass Spec : Molecular ion [M+H]⁺ should match the molecular weight (C₅H₄IN₃O₃, calc. 280.93 g/mol). Validate with high-resolution MS .
Q. What are the primary safety hazards associated with handling this compound, and what PPE is recommended?
- Methodology :
Advanced Research Questions
Q. How can regioselectivity be controlled during iodination of 5-nitro-1H-pyridin-2-one derivatives to achieve the 3-iodo substitution pattern?
- Methodology :
- The keto group at position 1 directs electrophilic iodination to the 3-position via resonance stabilization. Use NIS in DMF at 60°C for 12 hours. Confirm regiochemistry by comparing experimental ¹H NMR shifts with DFT-predicted chemical shifts (Gaussian09, B3LYP/6-31G* basis set) .
Q. How do computational methods (e.g., DFT) aid in predicting reactivity and electronic properties, and what contradictions might arise between experimental and theoretical data?
- Methodology :
- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Compare Mulliken charges with experimental Hammett σ values for substituent effects.
- Contradictions : Discrepancies may arise in charge distribution due to solvent effects not modeled in silico. Validate with kinetic studies (e.g., reaction rates with varying nucleophiles) .
Q. What strategies resolve contradictions in spectral data when nitro and amino groups exhibit unexpected electronic effects?
- Methodology :
- Variable Temperature NMR : Assess tautomerization or dynamic effects (e.g., keto-enol shifts).
- Isotopic Labeling : Replace ¹⁴N with ¹⁵N in the nitro group to decouple splitting in NMR.
- Comparative Analysis : Synthesize analogs (e.g., 6-amino-3-bromo-5-nitro derivative) to isolate electronic contributions .
Q. How can researchers design kinetic studies to investigate susceptibility to nucleophilic attack at the iodo-substituted position?
- Methodology :
- Conditions : React with nucleophiles (e.g., thiophenol, NaN₃) in polar aprotic solvents (DMF, DMSO) at 25–80°C.
- Monitoring : Use LC-MS to track iodide release or UV-Vis to measure absorbance changes (λ = 300–400 nm for nitro transitions). Plot pseudo-first-order rate constants vs. nucleophile concentration to determine mechanism (SNAr vs. radical pathways) .
Q. In multi-step syntheses, how can competing side reactions (e.g., nitro group reduction during amination) be minimized?
- Methodology :
- Protecting Groups : Temporarily protect the nitro group as a nitrile oxide before amination.
- Catalysts : Use Pd/C or Raney Ni under H₂ at low pressure (1–3 atm) to selectively reduce halogens without affecting nitro groups.
- In-Situ Monitoring : Employ TLC (silica, hexane/EtOAc) to detect intermediates and adjust reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
